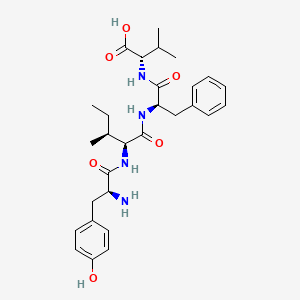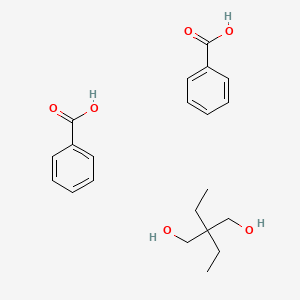
Benzoic acid;2,2-diethylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;2,2-diethylpropane-1,3-diol is a compound that combines the properties of benzoic acid and 2,2-diethylpropane-1,3-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,2-diethylpropane-1,3-diol is a diol with two hydroxyl groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,2-diethylpropane-1,3-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2,2-diethylpropane-1,3-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Benzoic acid;2,2-diethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Oxidation of the diol can produce diketones or carboxylic acids.
Reduction: Reduction of benzoic acid yields benzyl alcohol.
Substitution: Substitution reactions on the aromatic ring can produce various substituted benzoic acids.
科学的研究の応用
Benzoic acid;2,2-diethylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and diols.
作用機序
The mechanism of action of benzoic acid;2,2-diethylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The diol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
Neopentyl glycol:
Trimethylolpropane: Another diol with three hydroxyl groups, used in the production of polyesters and alkyd resins.
Pentaerythritol: A polyol with four hydroxyl groups, used in the manufacture of explosives and resins.
Uniqueness
Benzoic acid;2,2-diethylpropane-1,3-diol is unique due to the combination of an aromatic carboxylic acid and a diol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
93485-77-9 |
|---|---|
分子式 |
C21H28O6 |
分子量 |
376.4 g/mol |
IUPAC名 |
benzoic acid;2,2-diethylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C7H16O2/c2*8-7(9)6-4-2-1-3-5-6;1-3-7(4-2,5-8)6-9/h2*1-5H,(H,8,9);8-9H,3-6H2,1-2H3 |
InChIキー |
GUBPOABWLJXUCB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
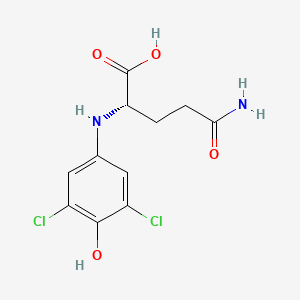
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)

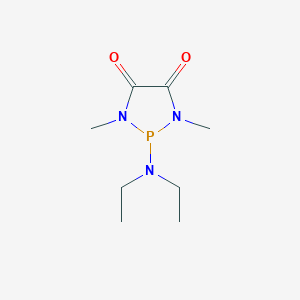
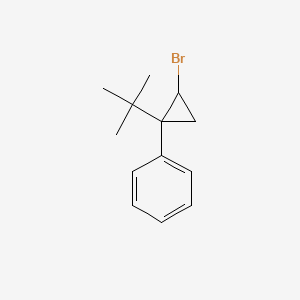

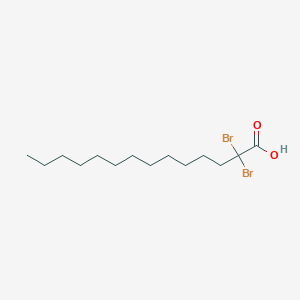

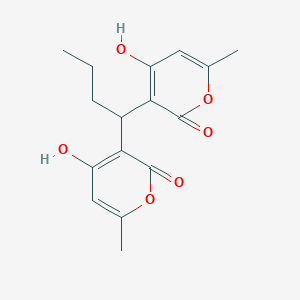

![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
